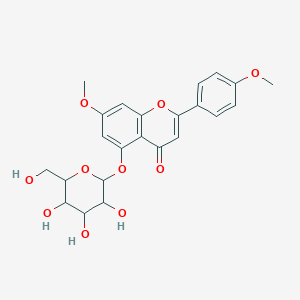

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of substances with significant biochemical and pharmacological properties, extensively studied for their diverse roles in biological systems and chemical synthesis. Its structure is notable for the presence of a benzopyran core, substituted with methoxy and glucopyranosyloxy groups, indicating its potential involvement in natural product chemistry and therapeutic applications.

Synthesis Analysis

The synthesis of related 3,4-dihydropyran derivatives, including methods for enantioselective synthesis, is well documented, highlighting the importance of these compounds as chiral building blocks in bioactive molecule and natural product synthesis. Techniques involve catalytic systems that allow for high control of molecular complexity, demonstrating the versatility of synthetic strategies for such structures (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

Betalains, for instance, offer insight into the complexity and variety of natural compounds with similar core structures. These pigments, derived from betalamic acid, showcase the intricate molecular architecture and the biosynthetic pathways that lead to diverse biological functions (Khan & Giridhar, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4H-1-Benzopyran-4-one derivatives are influenced by their functional groups, as seen in studies on glucosinolate metabolism in plants. These studies elucidate the enzymatic transformations that these compounds undergo, revealing their chemical versatility and biological significance (Blažević et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 4H-1-Benzopyran-4-one are closely linked to their molecular structure. For instance, benzofuran and benzopyran fused acetals, found in many biologically active natural products, have been subjects of intensive synthesis efforts. These efforts aim to achieve stereoselective methods for constructing such complex skeletons, highlighting the challenges and progress in understanding their physical properties (Chen et al., 2023).

Chemical Properties Analysis

The synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, utilizing substrates like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, further illustrate the chemical properties of benzopyran derivatives. These compounds demonstrate significant roles in medicinal chemistry, food industry, cosmetics, and chemical industries, showcasing the broad application and functional diversity of benzopyran derivatives (Borah, Dwivedi, & Chowhan, 2021).

Aplicaciones Científicas De Investigación

Anticancer Potential

One of the pivotal areas of application for 4H-1-Benzopyran-4-one derivatives is in cancer research. These compounds have demonstrated remarkable tumor specificity and reduced toxicity towards normal cells. For instance, a comprehensive study on various synthesized compounds highlighted that certain 3-styrylchromones and 3-styryl-2H-chromenes showed high tumor specificity with minimal keratinocyte toxicity, suggesting their potential as anticancer drugs with fewer side effects (Sugita et al., 2017). This highlights a promising direction for developing new anticancer therapies that are more tolerable for patients.

Antioxidant and Radical Scavenging Activities

The antioxidant properties of chromones (1-benzopyran-4-ones) and their derivatives have been extensively studied. These compounds are known to neutralize active oxygen species and scavenge free radicals, potentially delaying or inhibiting cellular impairment that leads to diseases. Structural features such as the double bond, a carbonyl group, and specific hydroxyl groups play a crucial role in their radical scavenging activity. This suggests their potential in preventing oxidative stress-related diseases (Yadav et al., 2014).

Neuroprotective Effects

Benzopyran derivatives have also been investigated for their neuroprotective effects. For example, osthole, a naturally occurring compound, has shown a wide range of pharmacological actions including neuroprotection. The mechanisms underlying these effects are related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although the precise pathways remain to be fully elucidated. This indicates the potential of benzopyran derivatives in treating neurodegenerative disorders (Zhang et al., 2015).

Antimicrobial Activity

Benzofuran, a scaffold related to benzopyran, has emerged as a promising structure for designing antimicrobial agents. These compounds have shown efficacy against a variety of microbial pathogens, suggesting their potential in addressing the urgent need for new therapeutic agents to combat antibiotic resistance. This area of research underlines the versatility of benzopyran derivatives in contributing to the development of novel antimicrobial strategies (Hiremathad et al., 2015).

Mecanismo De Acción

Target of Action

It is a natural product often used for research related to life sciences .

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

It is known that the compound is soluble in dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc . These solubility properties may impact its bioavailability.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting the stability of the compound.

Análisis Bioquímico

Biochemical Properties

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways and the overall biochemical balance within the cells .

Cellular Effects

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in cell growth, differentiation, and survival. Additionally, it has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, altering their structure and function. For example, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous substances. The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with other biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFCDQFZXFIBBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.